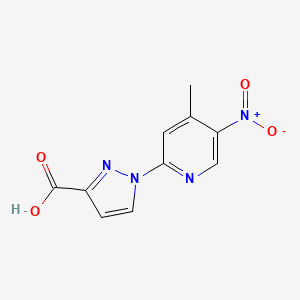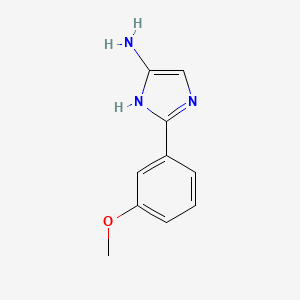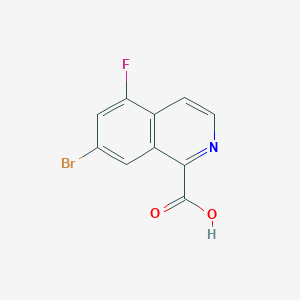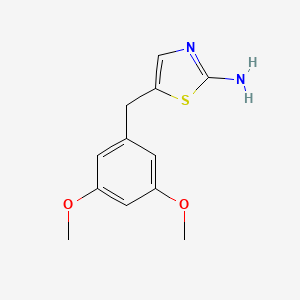
5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 3,5-dimethoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine typically involves the reaction of 3,5-dimethoxybenzylamine with a thiazole derivative. One common method includes the use of 3,5-dimethoxybenzylamine and 2-bromo-1,3-thiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
3,5-Dimethoxybenzylamine: A precursor in the synthesis of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine.
3,5-Dimethoxybenzyl alcohol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the 3,5-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
5-[(3,5-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2O2S/c1-15-9-3-8(4-10(6-9)16-2)5-11-7-14-12(13)17-11/h3-4,6-7H,5H2,1-2H3,(H2,13,14) |
InChIキー |
OLILTLZIFDNUGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CC2=CN=C(S2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)
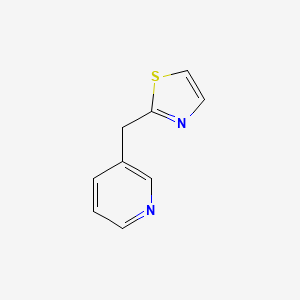

![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)

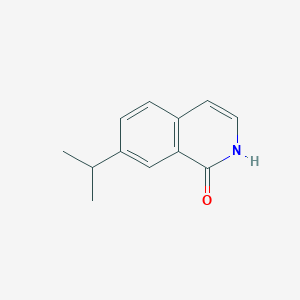
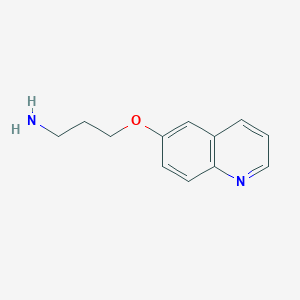
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
